2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

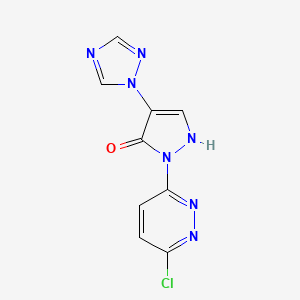

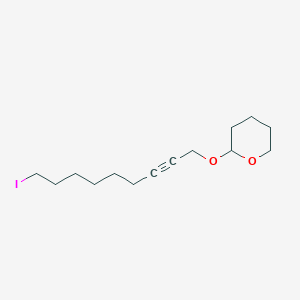

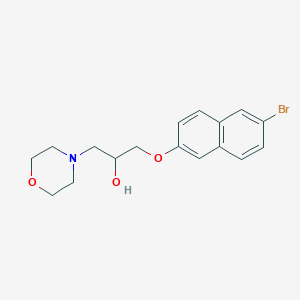

“2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C14H23IO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 23 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The average mass of the molecule is 350.236 Da .Scientific Research Applications

Stereoselective and Regiodivergent Allylic Suzuki-Miyaura Cross-Coupling

A notable application involves the stereoselective and regiodivergent allylic Suzuki-Miyaura cross-coupling of 2-ethoxy dihydropyranyl boronate, derived from a catalytic enantioselective inverse-electron-demand oxa[4 + 2] cycloaddition, to assemble highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives. This method demonstrates the utility of oxygen-containing heterocycles like tetrahydro-2H-pyran in the concise total synthesis of natural products, such as the diarylheptanoid diospongin B (Rybak & Hall, 2015).

Copper-Catalyzed Formation of Highly Substituted Pyrazoles

Another application is in the efficient copper-catalyzed formation of tetra-substituted pyrazoles, where molecular oxygen is used as the oxidant. This process highlights the economic and environmental advantages of utilizing readily available materials and oxygen, presenting a broad scope for the use of enamines and nitriles (Suri et al., 2012).

Synthesis and Reactions with Iodine

The compound 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran (L1) and its reactions showcase the synthetic versatility of tetrahydro-2H-pyran derivatives. The reaction of L1 with iodine to its diiodo derivative and its ligation with Ru(II), Cu(I), and Hg(II) underline the compound's potential in forming complexes with significant stoichiometries, which are characterized structurally and have implications in the development of new materials and catalysts (Singh et al., 2001).

Ecofriendly Procedure for Tetrahydropyranylation

An ecofriendly procedure for the tetrahydropyranylation of alcohols and phenols in the presence of in-situ generated I2 under heterogeneous and neutral conditions highlights the compound's role in facilitating almost quantitative yields in reactions. This method avoids the use of toxic molecular iodine and occurs rapidly at room temperature, illustrating the environmental benefits and efficiency of using tetrahydro-2H-pyran derivatives in chemical synthesis (Rostami et al., 2009).

properties

IUPAC Name |

2-(9-iodonon-2-ynoxy)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23IO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-4,6-7,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJVCXXIEDQZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCCCCCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)

![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)